1-Bromo-2,4-dichlorobenzene 1-Bromo-2,4-dichlorobenzene 1-Bromo-2,4-dichlorobenzene is an aryl halide. It can be distinguished from the other bromodichlorobenzene isomers using IR and Raman spectral data. It can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts.

Brand Name: Vulcanchem
CAS No.: 1193-72-2
VCID: VC20953386
InChI: InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H
SMILES: C1=CC(=C(C=C1Cl)Cl)Br
Molecular Formula: C6H3BrCl2
Molecular Weight: 225.89 g/mol

1-Bromo-2,4-dichlorobenzene

CAS No.: 1193-72-2

Cat. No.: VC20953386

Molecular Formula: C6H3BrCl2

Molecular Weight: 225.89 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,4-dichlorobenzene - 1193-72-2

Specification

CAS No. 1193-72-2
Molecular Formula C6H3BrCl2
Molecular Weight 225.89 g/mol
IUPAC Name 1-bromo-2,4-dichlorobenzene
Standard InChI InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Standard InChI Key ISHYFWKKWKXXPL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)Br
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)Br
Boiling Point 235.0 °C
Melting Point 26.0 °C

Introduction

Chemical Identity and Structure

1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound with one bromine atom at position 1 and two chlorine atoms at positions 2 and 4 of the benzene ring. The compound has several key identifiers that distinguish it in chemical databases:

PropertyValue
CAS Number1193-72-2
Molecular FormulaC₆H₃BrCl₂
Molecular Weight225.894 g/mol
IUPAC Name1-bromo-2,4-dichlorobenzene
SMILES NotationC1=CC(=C(C=C1Cl)Cl)Br
InChI KeyISHYFWKKWKXXPL-UHFFFAOYSA-N
PubChem CID70947
The compound is classified as an aryl halide, which allows it to participate in various organic reactions, particularly cross-coupling processes. It can be differentiated from other bromodichlorobenzene isomers through specialized spectroscopic methods, particularly infrared (IR) and Raman spectral analysis .

Physical Properties

1-Bromo-2,4-dichlorobenzene presents as a crystalline substance that can range from white to light yellow in color. At room temperature, it may appear as crystalline lumps, powder, or even as a clear liquid depending on ambient conditions and purity.

Basic Physical Properties

PropertyValueUnit
Melting Point26-30°C
Boiling Point235°C
Density1.89g/cm³
Refractive Index1.5700(estimate)
Flash Point>230°F
Water SolubilitySlightly soluble-
FormPowder to lump to clear liquid-
ColorWhite or Colorless to Light yellow-
The compound is only slightly soluble in water, which is typical for halogenated aromatic compounds .

Phase Change Data

The phase behavior of 1-Bromo-2,4-dichlorobenzene provides important insights for purification and handling procedures:

QuantityValueUnitsSource
Boiling Point508.2 (235°C)KNIST
Fusion Point (Melting)298 (25°C)KNIST
Under reduced pressure conditions, the boiling point is significantly lower:
Boiling Point (K)Pressure (bar)Source
-------------------------------------------
384.20.028NIST
384.00.028NIST
This information is particularly valuable for distillation processes and vacuum purification techniques .

Thermodynamic Properties

Thermodynamic properties provide critical information for process design and energy calculations:

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)83.25kJ/molCalculated
Standard Enthalpy of Formation (ΔfH° gas)41.27kJ/molCalculated
Enthalpy of Fusion (ΔfusH°)18.24kJ/molCalculated
Enthalpy of Vaporization (ΔvapH°)47.75kJ/molCalculated
Critical Temperature (Tc)765.53KCalculated
Critical Pressure (Pc)4456.32kPaCalculated
Critical Volume (Vc)0.423m³/kmolCalculated
The heat capacity of the compound in gas phase varies with temperature:
Temperature (K)Heat Capacity (J/mol×K)
------------------------------------------
514.34175.54
556.21182.63
598.07189.15
639.94195.13
681.80200.60
723.67205.61
765.53210.20
These temperature-dependent properties are essential for understanding the compound's behavior under various processing conditions .

Synthesis and Reactivity

1-Bromo-2,4-dichlorobenzene is primarily synthesized through selective halogenation of benzene or through halogen exchange reactions. Its reactivity is characterized by its ability to participate in various organic transformations, particularly in metal-catalyzed coupling reactions.

Chemical Reactivity

The compound exhibits typical aryl halide reactivity, with the bromine being more reactive toward nucleophilic substitution and metal-catalyzed coupling reactions compared to the chlorine atoms. This selective reactivity makes it a valuable synthetic intermediate.
A notable reaction of 1-Bromo-2,4-dichlorobenzene is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids. This reaction is facilitated by different Suzuki catalysts, particularly palladium complexes, and allows for the formation of carbon-carbon bonds, making it an important building block in organic synthesis .

Applications and Uses

1-Bromo-2,4-dichlorobenzene serves as a versatile intermediate in numerous industrial and research applications:

Industrial Applications

The compound is primarily utilized as a chemical intermediate in multiple industries:

  • Production of 2,4,4'-trichloro-biphenyl using aqueous Na₂CO₃ and solvents like dioxane and ethanol

  • Raw material and intermediate in organic synthesis processes

  • Precursor in pharmaceutical development and manufacturing

  • Component in agrochemical formulations and synthesis

  • Building block in dyestuff production and development

Research Applications

In research settings, 1-Bromo-2,4-dichlorobenzene has been studied extensively for its participation in palladium-catalyzed reactions. One significant example involves dichloro-bis(aminophosphine) complexes of palladium that function as Suzuki-Miyaura catalysts with excellent functional group tolerance when reacting with this compound .

Signal WordWarning
PictogramExclamation Mark Irritant GHS07

Hazard Statements

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Precautionary Measures

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

Analytical Characterization

1-Bromo-2,4-dichlorobenzene can be identified and analyzed using various spectroscopic and analytical techniques:

Spectroscopic Identification

The compound can be distinguished from other bromodichlorobenzene isomers using IR and Raman spectral data. These techniques provide characteristic vibrational patterns that serve as a fingerprint for identification purposes .

Chromatographic Analysis

Gas chromatography (GC) is commonly employed for purity assessment of 1-Bromo-2,4-dichlorobenzene, with commercial specifications typically requiring ≥98.0% purity as determined by GC analysis .

SupplierPurityPackage SizesReference
TCI America98.0+%5g, 25gFisher Scientific
Thermo Scientific Chemicals98%5gFisher Scientific
Sigma-Aldrich97%VariousSigma-Aldrich
The compound is typically provided in sealed containers with appropriate safety documentation, including Safety Data Sheets (SDS) .

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